molecular formula C19H22FN3O B5297308 N-(4-ethylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide

N-(4-ethylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide

Katalognummer B5297308
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: BKZIATKUTPZNRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide, commonly known as EFDP, is a chemical compound that has garnered interest in the scientific community due to its potential pharmacological properties. EFDP belongs to the class of piperazine derivatives, which have been extensively studied for their therapeutic potential in various diseases.

Wirkmechanismus

The exact mechanism of action of EFDP is not fully understood, but it is thought to involve the modulation of serotonin and dopamine signaling pathways. EFDP has been shown to bind to the serotonin transporter and the dopamine transporter, inhibiting their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft. This, in turn, can lead to changes in neuronal activity and behavior.
Biochemical and Physiological Effects
EFDP has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to changes in mood and behavior. EFDP has also been found to have anxiolytic and antidepressant effects in animal models. Additionally, EFDP has been shown to have antipsychotic properties, suggesting that it may have potential therapeutic applications in the treatment of schizophrenia.

Vorteile Und Einschränkungen Für Laborexperimente

EFDP has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. EFDP has also been shown to be effective in animal models of various neurological disorders, suggesting that it may have potential therapeutic applications. However, there are also some limitations to using EFDP in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation. Additionally, EFDP has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Zukünftige Richtungen

There are several future directions for research on EFDP. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Further studies are needed to establish the safety and efficacy of EFDP in humans and to determine the optimal dosing and administration regimens. Another area of interest is the development of more selective and potent derivatives of EFDP that could be used as research tools or therapeutic agents. Additionally, studies are needed to further elucidate the mechanism of action of EFDP and to identify its molecular targets and signaling pathways.

Synthesemethoden

The synthesis of EFDP involves the reaction of 4-ethylphenylhydrazine and 2-fluorobenzoyl chloride in the presence of triethylamine. The reaction mixture is then heated to reflux in dichloromethane, and the resulting product is purified by column chromatography. The yield of EFDP is typically around 50-60%, and the purity of the compound is confirmed by NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

EFDP has been studied for its potential pharmacological properties, particularly in the field of neuroscience. It has been shown to have an affinity for serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. EFDP has also been found to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain.

Eigenschaften

IUPAC Name

N-(4-ethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c1-2-15-7-9-16(10-8-15)21-19(24)23-13-11-22(12-14-23)18-6-4-3-5-17(18)20/h3-10H,2,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZIATKUTPZNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.